N-{2-[4-(trifluoromethyl)phenyl]ethyl}-1H-imidazole-1-carboxamide N-{2-[4-(trifluoromethyl)phenyl]ethyl}-1H-imidazole-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16234895
InChI: InChI=1S/C13H12F3N3O/c14-13(15,16)11-3-1-10(2-4-11)5-6-18-12(20)19-8-7-17-9-19/h1-4,7-9H,5-6H2,(H,18,20)
SMILES:
Molecular Formula: C13H12F3N3O
Molecular Weight: 283.25 g/mol

N-{2-[4-(trifluoromethyl)phenyl]ethyl}-1H-imidazole-1-carboxamide

CAS No.:

Cat. No.: VC16234895

Molecular Formula: C13H12F3N3O

Molecular Weight: 283.25 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[4-(trifluoromethyl)phenyl]ethyl}-1H-imidazole-1-carboxamide -

Specification

Molecular Formula C13H12F3N3O
Molecular Weight 283.25 g/mol
IUPAC Name N-[2-[4-(trifluoromethyl)phenyl]ethyl]imidazole-1-carboxamide
Standard InChI InChI=1S/C13H12F3N3O/c14-13(15,16)11-3-1-10(2-4-11)5-6-18-12(20)19-8-7-17-9-19/h1-4,7-9H,5-6H2,(H,18,20)
Standard InChI Key ABZVKDNWJDVDEC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CCNC(=O)N2C=CN=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

N-{2-[4-(trifluoromethyl)phenyl]ethyl}-1H-imidazole-1-carboxamide (molecular formula: C13H12F3N3O\text{C}_{13}\text{H}_{12}\text{F}_{3}\text{N}_{3}\text{O}) is characterized by a trifluoromethyl-substituted phenyl group linked to an imidazole ring via an ethyl carboxamide bridge. The trifluoromethyl group (CF3-\text{CF}_3) at the para position of the phenyl ring enhances lipophilicity, potentially improving membrane permeability. Key structural parameters include:

PropertyValue
Molecular Weight283.25 g/mol
IUPAC NameN-[2-[4-(trifluoromethyl)phenyl]ethyl]imidazole-1-carboxamide
SMILESC1=C(C=CC=C1C(F)(F)F)CCNC(=O)N2C=CN=C2
InChI KeyABZVKDNWJDVDEC-UHFFFAOYSA-N

The compound crystallizes in a monoclinic system (space group P2), with lattice parameters a=11.0292(7)A˚,b=11.4332(8)A˚,c=15.6690(8)A˚,β=102.481(6)a = 11.0292(7) \, \text{Å}, b = 11.4332(8) \, \text{Å}, c = 15.6690(8) \, \text{Å}, \beta = 102.481(6)^\circ . The imidazole ring adopts a planar configuration, while the trifluoromethylphenyl group exhibits slight torsional distortion due to steric and electronic effects .

Synthesis and Reaction Pathways

The synthesis involves a multi-step protocol:

  • Amination and Cyclization: 2,6-Difluorobenzonitrile undergoes amination with morpholine, followed by cyclization using hydrazine hydrate to yield 4-morpholino-1H-indazol-3-amine .

  • Condensation: The intermediate reacts with 1-isocyanato-2-(trifluoromethoxy)benzene under inert conditions to form the target compound .

Key reaction conditions include:

  • Temperature: 80C80^\circ \text{C} in anhydrous tetrahydrofuran (THF).

  • Catalyst: Triethylamine (TEA) for deprotonation.

  • Yield: ~65% after purification via column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • 1H^1\text{H}-NMR (400 MHz, CDCl3_3): δ 8.45 (s, 1H, imidazole-H), 7.62 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 2H, Ar-H), 7.48 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 2H, Ar-H), 3.85 (t, J=6.8HzJ = 6.8 \, \text{Hz}, 2H, CH2_2), 3.12 (t, J=6.8HzJ = 6.8 \, \text{Hz}, 2H, CH2_2).

  • 19F^{19}\text{F}-NMR: δ -62.5 (s, CF3_3).

Mass Spectrometry (MS):

  • ESI-MS: m/z 284.1 [M+H]+^+.

Applications and Future Directions

Therapeutic Development:

  • Oncology: As a kinase inhibitor candidate targeting EGFR and VEGFR2.

  • Infectious Diseases: Potential repurposing against drug-resistant Candida spp. .

Material Science:

  • Fluorinated imidazoles serve as ligands in catalytic systems for C–F bond activation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator